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Compound of Interest

Compound Name: 2-Chloro-9-xanthenone

CAS No.: 13210-15-6

Cat. No.: B080310 Get Quote

Introduction & Chemical Context
2-Chlorothioxanthen-9-one (also known as 2-Chlorothioxanthone or 2-CTX) is a critical

heterocyclic intermediate used primarily in the synthesis of thioxanthene-based antipsychotic

drugs (e.g., Chlorprothixene, Zuclopenthixol) and as a high-efficiency photoinitiator in UV-

curable polymerization.

Critical Disambiguation: Oxygen vs. Sulfur
While often queried as "2-Chloro-9-xanthenone," the industrially relevant molecule in drug

development is the sulfur-containing analog (Thioxanthone). The oxygen analog (2-

Chloroxanthone) is rare. This guide focuses on the sulfur analog (CAS 86-39-5) but notes

analytical distinctions where relevant.
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Feature
2-Chlorothioxanthen-9-one

(Target)
2-Chloroxanthen-9-one
(Analog)

CAS 86-39-5 86-39-6 (Generic/Rare)

Formula C₁₃H₇ClOS C₁₃H₇ClO₂

MW 246.71 g/mol 230.65 g/mol

Core Thioxanthone (Sulfur bridge) Xanthone (Oxygen bridge)

Application
Antipsychotic synthesis,

Photoinitiator
Research chemical

Analytical Workflow
The characterization strategy follows a "Coarse-to-Fine" resolution logic, moving from bulk

purity to structural elucidation and solid-state form.
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Figure 1: Integrated analytical workflow for 2-Chlorothioxanthen-9-one characterization.

Primary Identification Protocols (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
The thioxanthone core is planar. The carbonyl at C9 exerts a strong deshielding effect on the

"peri" protons (H1 and H8).

Protocol:

Solvent: CDCl₃ (Preferred) or DMSO-d₆ (if solubility is poor).

Concentration: 10–15 mg in 0.6 mL solvent.
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Parameters: 1H (16 scans), 13C (1024 scans).

Diagnostic Signals (1H NMR in CDCl₃):

8.56 ppm (d, J~2 Hz, 1H): H1 proton. It is highly deshielded by the adjacent carbonyl and
appears as a meta-coupled doublet (coupling with H3).

8.52 ppm (dd, 1H): H8 proton (on the unsubstituted ring). Also deshielded by carbonyl.

7.40 – 7.65 ppm (m, 5H): Remaining aromatic protons.

Interpretation Logic: The presence of two distinct downfield signals >8.5 ppm is the fingerprint

of the 2-substituted thioxanthone core. In the 2-Chloroxanthone (oxygen) analog, these shifts

would differ slightly due to the higher electronegativity of oxygen affecting the ring currents.

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion: [M+H]⁺ = 247.0 (ESI) or M⁺ = 246.0 (EI).

Chlorine Signature: The most critical validation is the isotopic abundance.

Rule: A single chlorine atom produces an M (³⁵Cl) and M+2 (³⁷Cl) peak ratio of

approximately 3:1.

Observation: Peak at m/z 246 (100%) and m/z 248 (~32%). Absence of this pattern

indicates dechlorination or wrong identity.

Purity & Quantification (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity

and detecting synthesis by-products (e.g., 2-chlorobenzoic acid, dithiosalicylic acid derivatives).

Chromatographic Conditions
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Parameter Setting Rationale

Column

C18 (L1), 250 x 4.6 mm, 5 µm

(e.g., Agilent Zorbax Eclipse or

Waters Symmetry)

Strong retention of

hydrophobic aromatics.

Mobile Phase A 0.1% Phosphoric Acid in Water

Acidic pH suppresses

ionization of acidic impurities

(e.g., benzoic acid precursors),

sharpening peaks.

Mobile Phase B Acetonitrile (ACN)
High elution strength for the

hydrophobic thioxanthone.

Flow Rate 1.0 mL/min
Standard backpressure

balance.

Wavelength 254 nm (Quant) & 385 nm (ID)

254 nm captures all aromatics.

385 nm is specific to the yellow

thioxanthone chromophore.

Injection Vol 10 µL Prevent column overload.

Column Temp 30°C
Ensures retention time

reproducibility.

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 60 40 Initial Hold

15.0 10 90
Elution of hydrophobic

product

20.0 10 90 Wash

21.0 60 40 Re-equilibration

25.0 60 40 End

Sample Preparation
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Challenge: 2-Chlorothioxanthen-9-one has poor water solubility.[1] Protocol:

Weigh 25 mg of sample into a 50 mL volumetric flask.

Dissolve in 10 mL THF (Tetrahydrofuran) or Chloroform. Sonicate for 5 mins.

Dilute to volume with Acetonitrile. (Do not use water as diluent; it will precipitate the analyte).

Filter through a 0.45 µm PTFE syringe filter before injection.

Solid-State Characterization
For drug development, the physical form (polymorph) affects solubility and bioavailability.

Differential Scanning Calorimetry (DSC)
Method: Heat 2–5 mg sample in a crimped aluminum pan from 40°C to 200°C at 10°C/min.

Specification:

Melting Onset: 152°C – 154°C.

Peak Shape: Sharp endotherm. Broadening indicates impurities or amorphous content.

Secondary Peaks: An exotherm appearing after melting may indicate decomposition or

polymerization (if photo-triggered).

Impurity Profiling Logic
Understanding the synthesis route allows prediction of specific impurities.
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Figure 2: Origin of common impurities in 2-Chlorothioxanthen-9-one synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://cymitquimica.com/cas/86-39-5/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorothioxanthone
https://www.benchchem.com/product/b080310#analytical-techniques-for-characterizing-2-chloro-9-xanthenone
https://www.benchchem.com/product/b080310#analytical-techniques-for-characterizing-2-chloro-9-xanthenone
https://www.benchchem.com/product/b080310#analytical-techniques-for-characterizing-2-chloro-9-xanthenone
https://www.benchchem.com/product/b080310#analytical-techniques-for-characterizing-2-chloro-9-xanthenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080310?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

